L-Tyrosine ethyl ester
Description
Historical Context of Amino Acid Ester Research
The use of amino acid esters in scientific research is rooted in the challenges of organic synthesis, particularly in the field of peptide chemistry. thieme-connect.com Historically, the free carboxyl group of an amino acid could interfere with reactions intended to occur at the amino group. To overcome this, researchers developed methods to "protect" the carboxyl group by converting it into an ester. This esterification makes the amino group more available for forming peptide bonds. academie-sciences.fr
This fundamental application in peptide synthesis has been a cornerstone of research for decades, allowing for the controlled, stepwise construction of peptide chains. academie-sciences.fr Beyond peptide synthesis, the esterification of amino acids was explored to modify their physicochemical properties. Increasing the lipophilicity (fat-solubility) of an amino acid by converting it to an ester can enhance its ability to be absorbed and utilized in biological systems, a concept critical for the development of prodrugs. academie-sciences.frchemimpex.com The synthesis of amino acid decyl esters, for instance, has been studied as a model for how membrane-forming molecules could have arisen under prebiotic conditions. mdpi.com This historical work laid the foundation for using amino acid esters, including L-tyrosine ethyl ester, as versatile molecules in biochemical, pharmaceutical, and biomedical research.
Significance of this compound as a Research Compound
This compound is significant in research primarily because it serves as a more bioavailable precursor to L-tyrosine. cymitquimica.com L-tyrosine itself is a critical amino acid for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. cymitquimica.com The esterified form is studied for its potential to more efficiently cross biological barriers and participate in metabolic pathways. chemimpex.com
Its utility as a research compound stems from several key areas:
Precursor in Synthesis: It is a widely used starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals and peptides. cymitquimica.comchemimpex.com
Metabolic Studies: Researchers use it to investigate amino acid metabolism and protein synthesis, helping to elucidate fundamental cellular processes. chemimpex.comchemimpex.com For example, studies have shown that rat liver preparations can use this compound as a substrate to produce L-tyrosine O-sulphate. nih.gov
Neuroscience Research: As a precursor to neurotransmitters, it is a valuable tool in neuroscience for studying mood regulation, cognitive function, and the effects of stress. cymitquimica.comchemimpex.com
Enzyme Substrate: The ester bond in this compound and its derivatives can be targeted by specific enzymes. This makes it an excellent substrate for studying enzyme kinetics and mechanisms, particularly for proteases like chymotrypsin (B1334515). nih.gov
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 949-67-7 | cymitquimica.comchemimpex.com |
| Molecular Formula | C₁₁H₁₅NO₃ | cymitquimica.comchemimpex.com |
| Molecular Weight | 209.25 g/mol | chemimpex.com |
| Appearance | Off-white or white powder | cymitquimica.comchemimpex.com |
| Melting Point | 102 - 108 °C | chemimpex.comchemicalbook.com |
| Optical Rotation | [a]D²⁴ = +18 ± 2º (c=1 in EtOH) | chemimpex.com |
Overview of Major Research Trajectories
Research involving this compound has progressed along several distinct, yet often interconnected, trajectories. These avenues of investigation leverage the compound's unique chemical nature as both an amino acid derivative and an ester.
Enzymatic Peptide Synthesis: A significant area of research focuses on using this compound as a substrate for enzymes that catalyze the formation of peptides. This chemoenzymatic approach is explored as an alternative to purely chemical synthesis methods.
Papain-Catalyzed Polymerization: Studies have shown that the enzyme papain can efficiently polymerize this compound to create oligo-tyrosine peptides, which are peptides consisting of several tyrosine units. nih.gov
Chymotrypsin-Catalyzed Synthesis: The enzyme α-chymotrypsin has been used to synthesize dipeptides. In one study, this compound served as the acyl group donor in reactions with various free amino acids, which acted as nucleophiles to form new peptide bonds. nih.gov This process was found to be particularly effective in frozen solutions. nih.gov
Drug Delivery and Polymer Science: The structure of L-tyrosine is a foundation for creating novel biodegradable polymers for medical applications.
Poly(ester-urethane) Nanocarriers: Researchers have designed and synthesized biodegradable amphiphilic poly(ester-urethane)s from L-tyrosine-derived monomers. nih.govresearchgate.net These polymers can self-assemble into nanoparticles capable of encapsulating anticancer drugs. nih.govresearchgate.net The design allows for the nanoparticles to be stable under normal conditions but biodegrade and release their drug payload in response to specific enzymes found inside cancer cells. nih.gov
Metabolic and Biosynthetic Pathway Research: this compound and its derivatives are used as tools to probe biological and chemical processes.
Biosynthesis Studies: It has been used as a substrate in liver preparations to study the biological sulphation process, leading to the formation of L-tyrosine O-sulphate and its ethyl ester derivative. nih.gov
Biomarker Development: Derivatives such as N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester are synthesized to serve as potential biomarkers for oxidative stress, mimicking products that could form in the body under conditions of inflammation. tinyeye.com
Organic Synthesis: The compound is a versatile building block. Its hydrochloride salt can be synthesized from L-tyrosine and ethanol (B145695), serving as a key starting material for further chemical modifications. chemicalbook.com A notable derivative, N-benzoyl-L-tyrosine ethyl ester, is used in the synthesis of bioactive molecules and as a model to study enzyme interactions. chemimpex.commtoz-biolabs.com
The table below summarizes key research findings involving this compound and its derivatives.
| Research Area | Key Finding | Derivative/Enzyme Used | Source(s) |
| Peptide Synthesis | Efficient synthesis of oligo-tyrosine peptides. | This compound, Papain | nih.gov |
| Peptide Synthesis | High yields of dipeptides in frozen solutions. | This compound, α-chymotrypsin | nih.gov |
| Drug Delivery | Creation of enzyme-responsive nanoparticles for cancer drug delivery. | L-tyrosine based poly(ester-urethane)s | nih.govresearchgate.net |
| Metabolism | Served as a substrate for biosynthesis of L-tyrosine O-sulphate. | This compound, Rat-liver supernatant | nih.gov |
| Biochemical Research | Used as a model compound to study enzyme interactions and protein synthesis. | Benzoyl-L-tyrosine ethyl ester | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWEQLNKVHYCX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883574 | |
| Record name | L-Tyrosine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-67-7 | |
| Record name | L-Tyrosine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl tyrosine ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tyrosine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-tyrosinate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL L-TYROSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Derivatization Strategies for L Tyrosine Ethyl Ester
Classical Esterification Approaches for L-Tyrosine Ethyl Ester Synthesis
Traditional chemical synthesis provides foundational methods for producing this compound, primarily through acid-catalyzed reactions.
Acid-Catalyzed Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification, which involves reacting L-tyrosine with ethanol (B145695) in the presence of an acid catalyst. mdpi.comosti.gov Strong mineral acids are crucial for this process. One established procedure involves suspending L-tyrosine in ethanol and adding thionyl chloride (SOCl₂) dropwise, followed by refluxing the mixture. chemicalbook.com This method can produce this compound hydrochloride with high yields. For instance, reacting 18g of L-tyrosine with 100ml of ethanol and 120ml of thionyl chloride under reflux resulted in a 94.7% yield of the hydrochloride salt. chemicalbook.com
Another approach utilizes gaseous hydrochloric acid (HCl) to catalyze the reaction between L-tyrosine and ethanol. osti.gov Sulfuric acid (H₂SO₄) has also been demonstrated as an effective catalyst, particularly under specific conditions like thin-film reaction systems. acs.orgnih.gov In these systems, spraying a solution of L-tyrosine and sulfuric acid in methanol (B129727) onto a heated surface promoted the esterification, achieving yields of around 40-50%. acs.orgnih.gov Interestingly, research indicates that the nature of the acid catalyst is critical; under the same thin-film conditions, other strong acids like HCl and nitric acid (HNO₃) were found to be ineffective. acs.org
The table below summarizes findings from various acid-catalyzed esterification methods.
| Catalyst | Alcohol | Reaction Conditions | Product | Yield | Reference |
| Thionyl Chloride (SOCl₂) | Ethanol | Reflux | This compound Hydrochloride | 94.7% | chemicalbook.com |
| Ethanolic Hydrogen Chloride | Ethanol | Not specified | This compound Hydrochloride | 80% | chemicalbook.com |
| Sulfuric Acid (H₂SO₄) | Methanol | Thin film, 70°C | L-Tyrosine Methyl Ester | ~40-50% | acs.orgnih.gov |
| Gaseous Hydrochloric Acid | Ethanol | Reflux | This compound Hydrochloride | 100% | osti.gov |
Improvements in Yield and Efficiency
Efforts to improve the synthesis of L-tyrosine esters have focused on optimizing reaction conditions and exploring novel catalytic systems. One study found that modifying a solid superacid catalyst with Nd-doping enhanced the esterification of L-tyrosine, attributing the improvement to increased Brønsted and Lewis acidity and a reduction in activation energy. researchgate.net This modified catalyst achieved a 92.1% yield for methyl tyrosine at 180°C and could be recycled multiple times. researchgate.net
Another area of improvement involves the work-up and purification process. A method for producing O-(2-[18F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a derivative, was significantly improved by developing a purification process using disposable cartridges instead of time-consuming HPLC. nih.gov This optimization, starting with just 5 mg of a precursor, yielded the product in 36 minutes with 54-65% radiochemical yields and over 99% purity. nih.gov Furthermore, simple adjustments, such as controlling the stoichiometry of reagents in the Fischer method, can prevent side reactions like the formation of diketopiperazine. caltech.edu
Enzymatic Synthesis of this compound and its Derivatives
Enzymatic methods offer a green alternative to classical synthesis, characterized by high selectivity and mild reaction conditions. nih.gov Proteases and lipases are commonly employed for this purpose.
Papain has been shown to efficiently catalyze the polymerization of this compound to form oligo-tyrosine peptides. nih.gov Similarly, α-chymotrypsin is used to catalyze the hydrolysis of N-benzoyl-L-tyrosine ethyl ester (BTEE) and can also be used for synthesis. chimia.chresearchgate.net Studies have demonstrated the synthesis of N-acetyl-L-tyrosine ethyl ester (ATEE) from N-acetyl-L-tyrosine and ethanol using α-chymotrypsin. researchgate.net Lipases are also effective; for instance, lipase-catalyzed hydrolysis has been used in the kinetic resolution of various amino acid esters. nih.govresearchgate.net
Enzyme Immobilization Techniques for Enhanced Synthesis
To improve stability and reusability, enzymes are often immobilized on solid supports. For the synthesis of N-acetyl-L-tyrosine ethyl ester, α-chymotrypsin has been immobilized, allowing the reaction to proceed in a biphasic system (chloroform and water) to shift the equilibrium towards synthesis and achieve yields up to 90%. researchgate.net
Several immobilization methods have been explored for α-chymotrypsin, including covalent binding to supports like Eupergit® C (an acrylic polymer with epoxy groups) and controlled-pore glass (CPG), as well as adsorption on materials like Sepharose. chimia.ch Another advanced technique involves creating a monolithic immobilized enzyme reactor (IMER) by copolymerizing glycidyl (B131873) methacrylate (B99206) and ethylene (B1197577) dimethacrylate in a capillary. nih.gov The enzyme is then attached via "click-chemistry," providing a stable and efficient system for continuous reactions. nih.gov Enzyme nanoparticles, where the enzyme is coated with a thin polymer layer, have also been shown to retain activity for significantly longer periods than the free enzyme. researchgate.net
The table below outlines different immobilization supports and their methods.
| Enzyme | Support Material | Immobilization Method | Application | Reference |
| α-Chymotrypsin | Eupergit® C | Covalent binding (epoxy groups) | Hydrolysis of N-benzoyl-L-tyrosine ethyl ester | chimia.ch |
| α-Chymotrypsin | Controlled-Pore Glass (CPG) | Covalent binding (crosslinker) | Hydrolysis of N-benzoyl-L-tyrosine ethyl ester | chimia.ch |
| α-Chymotrypsin | Sepharose 6B | Adsorption | Hydrolysis of N-benzoyl-L-tyrosine ethyl ester | chimia.ch |
| α-Chymotrypsin | Monolithic capillary | Covalent binding (click-chemistry) | Hydrolysis of N-benzoyl-L-tyrosine ethyl ester | nih.gov |
| α-Chymotrypsin | Polysulfone/Polyamide membrane | Entrapment | Hydrolysis of p-Acetyl-L-tyrosine Ethyl Ester | researchgate.net |
Optimization of Reaction Conditions in Enzymatic Systems
The efficiency of enzymatic synthesis is highly dependent on reaction conditions such as pH, temperature, and solvent. For the synthesis of L-malyl-L-tyrosine ethyl ester using an enzyme from Micrococcus caseolyticus, the reaction was carried out at a pH of 6.4 and a temperature of 40°C, achieving a 70% yield. google.comgoogle.com The water content, or water activity (a_w), is a critical parameter in lipase-catalyzed reactions, as water is necessary for enzyme flexibility and function but can also promote the reverse reaction (hydrolysis). mdpi.com
The choice of solvent is also crucial. Papain-catalyzed synthesis of poly(L-tyrosine) from this compound is effective in aqueous media. nih.gov In some cases, biphasic systems or the use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) or tert-butanol (B103910) are employed to enhance substrate solubility or shift the reaction equilibrium, leading to higher yields. nih.govmdpi.comscience.gov For example, in the papain-catalyzed polymerization of this compound, adding DMSO at 40-50% (v/v) helped to dissolve precipitated peptide products. nih.gov
Derivatization of this compound for Enhanced Functionality
This compound serves as a versatile starting material for the synthesis of more complex molecules through modification of its amino, hydroxyl, and aromatic ring functionalities. nih.govchemicalbook.com
A common derivatization is the acylation of the amino group. N-acetyl-L-tyrosine ethyl ester can be synthesized by reacting this compound with acetyl chloride in the presence of a base like triethylamine (B128534). tandfonline.com This method is often more convenient and higher-yielding than acetylating L-tyrosine first and then esterifying it. caltech.edu
The phenolic hydroxyl group can also be modified. For instance, it can be alkylated using reagents like prenyl bromide in the presence of potassium carbonate to form 4-O-prenyl-N-acetyl-(l)-tyrosine ethyl ester. nih.gov It has been reported that reacting L-tyrosine esters with bromoethane (B45996) can lead to the ethylation of both the amino and hydroxyl groups. academie-sciences.fr
Further modifications can involve the aromatic ring. For example, bromination of L-tyrosine methyl ester using N-Bromosuccinimide (NBS) can produce 3,5-dibromo-L-tyrosine methyl ester, although yields may be limited by side reactions. These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications. cymitquimica.com
N-Acetylation Strategies for this compound
The N-acetylation of this compound is a common strategy to protect the amino group and introduce an amide functionality. A convenient and highly efficient procedure utilizes this compound or its salt as the starting material, reacting it with acetyl chloride in the presence of a base like triethylamine. tandfonline.com This method is noted for its simplicity, being less time-consuming and resulting in higher yields compared to methods starting from N-acetyl-L-tyrosine. tandfonline.com
Another approach involves the acetylation of L-tyrosine to form N-acetyl-L-tyrosine, which is then esterified. Key parameters for the initial acetylation step include maintaining a specific molar ratio of L-tyrosine to acetic anhydride (B1165640) and controlling the pH and temperature to ensure optimal reaction conditions. Specifically, a method has been described where L-tyrosine is reacted with acetic anhydride in an alkaline aqueous medium under vacuum conditions. google.com This is followed by acidification, concentration, and crystallization to yield the N-acetyl-L-tyrosine intermediate. google.com This intermediate is then esterified using ethanol and thionyl chloride to produce N-acetyl-L-tyrosine ethyl ester. google.com
The acetylation of L-tyrosine methyl ester has also been investigated, which can subsequently be converted to the ethyl ester. The addition of acetic anhydride to a solution of the methyl ester in aqueous acetic acid leads to the rapid precipitation of N-acetyl-L-tyrosine methyl ester in excellent yield. caltech.edu
Key Reaction Parameters for N-Acetylation of L-Tyrosine:
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | L-Tyrosine | google.com |
| Acetylating Agent | Acetic Anhydride | google.com |
| Molar Ratio (L-Tyrosine:Acetic Anhydride) | 1:1.05 to 1:2.3 | google.com |
| Medium | Alkaline Aqueous Medium | google.com |
| pH | 7.5 - 8.2 (maintained with NaOH, KOH, or Ca(OH)₂) | google.com |
| Temperature | 20°C - 80°C | google.com |
| Reaction Time | 30 - 60 minutes | google.com |
Monohydrate Forms and Dehydration Studies
N-acetyl-L-tyrosine ethyl ester readily forms a stable monohydrate. tandfonline.com This monohydrate can be dehydrated under vacuum at elevated temperatures (56°C/0.1 mm) to yield the anhydrous form. tandfonline.com When the monohydrate is dried under vacuum at room temperature, it exhibits a melting point of 60°C, which gradually increases as dehydration proceeds. tandfonline.com The anhydrous product has a distinct melting point of 96°C. tandfonline.com
A specific method for preparing the monohydrate involves carrying out the acylation of tyrosine followed by esterification, and then drying the final product under controlled vacuum and temperature conditions (e.g., -0.085MPa to -0.1 MPa at 30-60°C for 3-12 hours) to obtain N-acetyl-L-tyrosine ethyl ester monohydrate as white crystals or powder. google.com
Physical Properties of N-Acetyl-L-Tyrosine Ethyl Ester and its Monohydrate:
| Compound | Form | Melting Point (°C) | Specific Rotation [α]D | Source |
|---|---|---|---|---|
| N-Acetyl-L-tyrosine ethyl ester monohydrate | White crystals/powder | 60 (with dehydration) | +21.0° to +26.0° (c=1, ethanol, 20°C) | tandfonline.comgoogle.com |
Benzoylation and Other N-Substitutions
The amino group of this compound can be modified with substituents other than the acetyl group. Benzoylation, for instance, yields N-benzoyl-L-tyrosine ethyl ester, a compound used as a chromogenic substrate for enzymes like chymotrypsin (B1334515). nih.govnih.gov
Further N-substitutions can be achieved through various synthetic routes. For example, coupling reactions with protected amino acids can lead to the formation of dipeptides. academie-sciences.fr The reaction of L-tyrosine methyl ester hydrochloride with chlorambucil (B1668637) derivatives at the α-amine function has been reported to produce tyrosine-chlorambucil methyl ester derivatives. academie-sciences.fr
O-Alkylation and Quaternization Approaches
The phenolic hydroxyl group of L-tyrosine and its esters is a target for O-alkylation. The reaction of L-tyrosine esters with bromoethane has been reported to result in the ethylation of both the amino and hydroxyl groups. academie-sciences.frresearchgate.net O-alkylation of N-protected tyrosine methyl ester has been achieved using methyl iodide in the presence of potassium carbonate in acetone. irb.hr Another method for preparing O-alkyltyrosine and its esters involves reacting tyrosine with an alkyl halide in dimethyl sulfoxide under highly alkaline conditions. google.com
Quaternization of the amino group in L-tyrosine ester derivatives leads to the formation of quaternary ammonium (B1175870) salts. academie-sciences.fr A mild and selective method for quaternizing amino groups uses methyl iodide and potassium bicarbonate in methanol, which does not affect hydroxyl groups. cdnsciencepub.com Following ethylation of both the amino and hydroxyl groups of L-tyrosine esters, cleavage of the O-ethyl group with boron tribromide followed by quaternization with methyl iodide can yield diethylmethyl ester derivatives. academie-sciences.frresearchgate.net
Formation of Imines and Schiff Bases from this compound
The primary amino group of this compound can react with carbonyl compounds to form imines, also known as Schiff bases. academie-sciences.fracademie-sciences.fr These reactions are typically carried out by condensation. For example, the condensation of L-tyrosine methyl esters with aldehydes like 2-hydroxy-1-naphthaldehyde (B42665) and 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) in the presence of triethylamine yields imine derivatives. academie-sciences.fracademie-sciences.fr A general and efficient method for preparing Schiff base derivatives of amino acid esters involves the reaction with benzophenone (B1666685) in the presence of molecular sieves, which proceeds under mild conditions. scribd.com These Schiff bases are valuable intermediates for synthesizing more complex amino acids. scribd.com The formation of enamine-type Schiff bases from L-tyrosine has also been reported through reaction with 1,3-dicarbonyl compounds. nih.gov
Biochemical and Enzymatic Investigations Utilizing L Tyrosine Ethyl Ester
L-Tyrosine Ethyl Ester as a Substrate for Proteases
The esterified form of L-tyrosine, particularly when N-acylated, is a widely recognized substrate for various proteolytic enzymes. It allows for precise measurement of enzymatic activity and the study of reaction mechanisms.
N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a specific substrate used for the quantitative assay of α-chymotrypsin activity. , scientificlabs.co.uk, scientificlabs.co.uk A key advantage of BTEE is its resistance to hydrolysis by trypsin, which allows for the specific measurement of chymotrypsin (B1334515) in samples containing both enzymes. scientificlabs.co.uk, scientificlabs.co.uk The assay is based on spectrophotometrically monitoring the hydrolysis of the ester bond. worthington-biochem.com As BTEE is hydrolyzed by chymotrypsin, there is an increase in absorbance at a wavelength of 256 nm, which can be measured over time to determine the reaction velocity. , worthington-biochem.com One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes one micromole of BTEE per minute under specific conditions of pH 7.8 and 25°C. worthington-biochem.com
The standard reaction mixture for a chymotrypsin assay using BTEE is detailed below.
| Component | Final Concentration/Condition | Purpose |
| Tris Buffer | 38-80 mM, pH 7.8 | Maintains optimal pH for enzyme activity. , worthington-biochem.com |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | 0.55-1.07 mM | The specific substrate for α-chymotrypsin. , worthington-biochem.com |
| Methanol (B129727) | 30-50% (v/v) | Solvent for BTEE. , worthington-biochem.com |
| Calcium Chloride (CaCl₂) | 53-100 mM | A known activator for chymotrypsin. , worthington-biochem.com |
| Temperature | 25°C | Standard temperature for the assay. , worthington-biochem.com |
| Wavelength for Detection | 256 nm | Wavelength to monitor the increase in absorbance due to product formation. worthington-biochem.com |
The enzymatic hydrolysis of N-benzoyl-L-tyrosine ethyl ester (BTEE) by α-chymotrypsin yields N-benzoyl-L-tyrosine and ethanol (B145695). researchgate.net, diva-portal.org This reaction follows the Michaelis-Menten kinetic model. tandfonline.com, tandfonline.com The catalytic mechanism proceeds through a two-step process involving the formation of a transient acyl-enzyme intermediate. tandfonline.com, acs.org In this mechanism, the substrate first binds to the enzyme, followed by the acylation of a serine residue in the enzyme's active site, releasing the first product (ethanol). Subsequently, the acyl-enzyme intermediate is deacylated by water to release the second product (N-benzoyl-L-tyrosine) and regenerate the free enzyme. acs.org
The kinetics of this hydrolysis can be influenced by the reaction environment. For instance, when BTEE was solubilized using β-cyclodextrin, the rate of hydrolysis by α-chymotrypsin was higher than when methanol was used as the solubilizing agent. researchgate.net The specificity constant (kcat/Km) was also found to be higher for the BTEE-β-cyclodextrin complex. researchgate.net In a study of a BTEE hydrolase purified from the yolk sac membranes of chick embryos, the Michaelis constant (Km) for BTEE was determined to be 16 mM at pH 6.5 and 30°C. nih.gov The pH of the reaction medium significantly affects the kinetic parameters, as the catalytic activity is dependent on the ionization state of key amino acid residues, such as histidine-57, in the enzyme's active site. cdnsciencepub.com, acs.org
Derivatives of this compound are employed in studies of enzyme inhibition to probe the mechanisms of inhibitor action and the specificity of enzymes. An experimental study of the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tyrosine ethyl ester was conducted in the presence of inhibitors indole (B1671886) and phenol (B47542). cdnsciencepub.com The results demonstrated that indole acts as a noncompetitive inhibitor, binding to the free enzyme and the acyl-enzyme intermediate, thereby blocking the deacylation step. cdnsciencepub.com In contrast, phenol exhibited competitive inhibition, indicating it competes with the substrate for binding to the free enzyme. cdnsciencepub.com
In another study, an enzyme that hydrolyzes BTEE, purified from chick embryo yolk sac membranes, was shown to be strongly inhibited by specific chymotrypsin inhibitors, while trypsin inhibitors had little effect, confirming the enzyme's chymotrypsin-like character. nih.gov Furthermore, this compound hydrochloride has been reported to inhibit the activity of metalloproteases. biosynth.com
The choice of solvent is also critical for these enzymatic reactions. Ionic liquids have been explored as alternative media for transesterification catalyzed by α-chymotrypsin. nih.gov These solvents were used for the synthesis of N-acetyl-L-tyrosine propyl ester and were shown to have a stabilizing effect on the enzyme. nih.gov For example, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) increased the half-life of α-chymotrypsin significantly. nih.gov Researchers have also used microemulsion systems to entrap α-chymotrypsin, successfully catalyzing the transesterification of N-acetyl this compound into N-acetyl L-tyrosine hexyl ester. researchgate.net
Enzyme Inhibition Studies
Studies on Amino Acid Metabolism and Protein Synthesis
This compound is utilized in laboratory research focused on amino acid metabolism and protein synthesis. chemimpex.com The ethyl ester modification enhances the compound's solubility, which facilitates its use in various experimental formulations. chemimpex.com One area of investigation involves its role in the transport of amino acids across cell membranes. Studies have shown that this compound can enhance the uptake of other amino acids, such as methionine, into C6 glioma cells through a process known as trans-stimulation. kanazawa-u.ac.jp This phenomenon is important for understanding the kinetics of amino acid exchangers like the L-type amino acid transporter 1 (LAT1), which is highly expressed in many types of cancer cells. kanazawa-u.ac.jp
A significant finding in amino acid metabolism is the biological sulphation of this compound. While free L-tyrosine is not a substrate for the sulphating enzyme systems found in rat liver, its ethyl ester derivative readily accepts a sulphate group. portlandpress.com Enzyme preparations from rat liver can catalyze the sulphation of this compound, a reaction that is maximal at pH 7.0. researchgate.net, portlandpress.com
This process yields two distinct sulphated products. researchgate.net One has been chromatographically identified as L-tyrosine O-sulphate. researchgate.net, portlandpress.com The other product is presumed to be L-tyrosine O-sulphate ethyl ester. researchgate.net, portlandpress.com This suggests that a carboxyl-substituted form of L-tyrosine is the naturally occurring acceptor for biological sulphation, highlighting the importance of ester derivatives like this compound in elucidating metabolic pathways. portlandpress.com
Enzyme Systems Involved in Metabolism
This compound and its N-acyl derivatives serve as valuable substrates for studying the activity and specificity of various enzyme systems, particularly hydrolases such as proteases and esterases. The ester linkage is susceptible to enzymatic cleavage, which forms the basis for numerous biochemical assays.
Research has extensively documented the role of serine proteases in the hydrolysis of these esters. Notably, α-chymotrypsin efficiently catalyzes the enantiospecific hydrolysis of racemic Dthis compound, a process that selectively yields L-tyrosine of high optical purity. oup.comoup.com This specificity is influenced by the reaction medium, with high enantiospecificity often observed in organic solvents with low water content. oup.comoup.com Other proteases, including subtilisin Carlsberg and subtilisin BPN', are also capable of resolving racemic amino acid esters through hydrolysis in organic solvents. oup.comoup.com
Beyond general proteases, specific enzymes have been isolated and characterized based on their activity towards derivatives of this compound. For instance, an enzyme named benzoyl-L-tyrosine ethyl ester (BTEE) hydrolase was purified from the yolk sac membranes of chick embryos. nih.govcdnsciencepub.com This enzyme, identified as a proteinase similar to chymotrypsin, demonstrates a preference for synthetic chymotrypsin substrates over those for trypsin. nih.govcdnsciencepub.com It effectively hydrolyzes proteins like casein and hemoglobin, suggesting a role in the metabolic processing of yolk proteins. nih.govcdnsciencepub.com
In addition to hydrolysis, the metabolism of this compound can also involve conjugation reactions. Studies using rat liver supernatant preparations have shown that this compound can undergo biological sulphation. nih.gov This process yields two sulfated products: L-tyrosine O-sulphate and a compound presumed to be L-tyrosine O-sulphate ethyl ester. nih.gov The liver preparations also contain an enzyme capable of converting the sulfated ester back into L-tyrosine O-sulphate. nih.gov
The kinetic parameters of these enzymatic reactions have been a subject of detailed investigation. For the BTEE hydrolase from chick embryo, the optimal conditions were found to be a pH of 6.5–7.0 and a temperature of 40°C, with a Michaelis constant (K_m) value for BTEE of 16 mM. nih.govcdnsciencepub.com The activity of this enzyme is markedly enhanced by magnesium ions and inhibited by chymotrypsin inhibitors, p-chloromercuribenzoate, and zinc ions. nih.govcdnsciencepub.com
Table 1: Enzyme Systems Involved in the Metabolism of this compound and Derivatives
| Enzyme | Source | Substrate(s) | Key Research Findings | Citations |
| α-Chymotrypsin | Bovine Pancreas | Dthis compound; N-benzoyl-L-tyrosine ethyl ester (BTEE); N-acetyl-L-tyrosine ethyl ester (ATEE) | Catalyzes enantiospecific hydrolysis to produce L-tyrosine. oup.comoup.com Activity and specificity are altered by organic solvents and water content. oup.com Used as a standard for assaying protease activity. researchgate.netsigmaaldrich.com | oup.comoup.comresearchgate.netsigmaaldrich.com |
| Subtilisin Carlsberg & Subtilisin BPN' | Bacillus licheniformis / Bacillus amyloliquefaciens | Racemic amino acid esters | Used for the resolution of amino acid esters via hydrolysis in organic solvents. | oup.comoup.com |
| BTEE Hydrolase | Chick Embryo Yolk Sac Membrane | N-benzoyl-L-tyrosine ethyl ester (BTEE); Casein; Hemoglobin | A chymotrypsin-like proteinase with a molecular weight of 110,000. Optimal pH: 6.5-7.0; Optimal Temp: 40°C. K_m for BTEE is 16 mM. Activated by Mg²⁺; inhibited by chymotrypsin inhibitors, p-chloromercuribenzoate, and Zn²⁺. | nih.govcdnsciencepub.com |
| Sulphating Enzymes | Rat Liver Supernatant | This compound | Catalyzes sulphation to form L-tyrosine O-sulphate and L-tyrosine O-sulphate ethyl ester. | nih.gov |
Interactions with Biological Systems at a Molecular Level
This compound interacts with biological systems primarily through its engagement with amino acid transport machinery and its utility as a tool in studying molecular cross-linking events. Its structure allows it to serve as a prodrug for L-tyrosine, with the ester group facilitating passage across biological membranes before being hydrolyzed intracellularly to release the parent amino acid. dntb.gov.uaresearchgate.net
A significant molecular interaction is the trans-stimulation of amino acid transporters. kanazawa-u.ac.jp this compound has been shown to enhance the uptake of other amino acids by acting on L-type amino acid transporters (LATs), which function as amino acid exchangers. kanazawa-u.ac.jp Specifically, in C6 glioma cells, co-loading with this compound stimulated the uptake of the D-isomer of methionine, an effect mediated primarily by LAT1. kanazawa-u.ac.jp This occurs because intracellular L-tyrosine, released from the ester, is exchanged for extracellular amino acids via the transporter. kanazawa-u.ac.jp This mechanism is specific to exchangers like LAT1 and LAT2 and does not apply to transporters like system A, which are not involved in counter-transport. kanazawa-u.ac.jp The transport of structurally related amino acid analogs, such as O-(2-[18F]fluoroethyl)-L-tyrosine (FET), is also predominantly mediated by the L-system, demonstrating stereospecific and bidirectional transport. nih.govresearchgate.net
Derivatives of this compound are also instrumental in research on protein cross-linking. N-acetyl-l-tyrosine ethyl ester can be induced to form dimers through a dityrosine (B1219331) bridge, a reaction catalyzed by enzymes like horseradish peroxidase in the presence of hydrogen peroxide. tandfonline.com This process serves as a model for studying the oxidative cross-linking of tyrosine residues in proteins, which is implicated in the aggregation of peptides like amyloid-β (Aβ) in Alzheimer's disease. tandfonline.com The formation of dityrosine is considered a potential early step in the aggregation and neurotoxicity associated with Aβ. tandfonline.com
Table 2: Molecular Interactions of this compound
| Biological System/Molecule | Nature of Interaction | Outcome | Citations |
| Amino Acid Transporters (LAT1, LAT2) | Substrate for transport and subsequent trans-stimulation | Enhances cellular uptake of other amino acids (e.g., D-methionine) via an exchange mechanism. | kanazawa-u.ac.jp |
| Horseradish Peroxidase / H₂O₂ | Substrate for oxidative dimerization (using N-acetyl-l-tyrosine ethyl ester) | Forms dityrosine cross-links, serving as a model for Aβ peptide aggregation. | tandfonline.com |
| Bitter Taste Receptors (T2Rs) | Potential Blocker (as amino acid derivative) | Derivatives of amino acids, including esters, have been studied as potential blockers of bitter taste receptors like T2R4. | nih.gov |
Applications of L Tyrosine Ethyl Ester in Advanced Materials Science
L-Tyrosine Ethyl Ester as a Monomer in Polymer Synthesis
The unique chemical structure of this compound allows it to be readily incorporated into various polymer backbones, leading to materials with tailored properties. Its derivatives are particularly useful for creating diphenolic monomers, which are crucial for developing biodegradable polymers. nih.govresearchgate.net
Copolymerization with Ethylene (B1197577)
Researchers have successfully copolymerized N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters with ethylene using a novel titanium complex as a catalyst. mdpi.comnih.gov This process yields copolymers with a high average molecular weight and a significant incorporation ratio of the tyrosine-based comonomer. nih.govnih.gov The inclusion of these polar comonomers into the polyethylene (B3416737) chain effectively enhances the hydrophilicity of the resulting material. mdpi.comnih.gov
Key findings from these copolymerization studies include:
Catalytic activities reaching up to 6.86 × 10⁴ gP·(molTi)⁻¹·h⁻¹. mdpi.comnih.gov
The ability to achieve a high incorporation ratio of the N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester, up to 2.65 mol %. nih.govnih.gov
A notable decrease in the water contact angle of the copolymer films with an increasing comonomer insertion ratio, indicating improved hydrophilicity. mdpi.com For instance, a copolymer with a 2.65 mol % insertion ratio exhibited a water contact angle of 48.5°, compared to 85.9° for polyethylene film. mdpi.com
The resulting copolymers exhibit higher melting temperatures than polyethylene. mdpi.com
| Property | Polyethylene | Ethylene/N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester Copolymer |
| Comonomer Insertion Ratio | N/A | 1.16 mol % |
| Water Contact Angle | 85.9° | 70.4° |
| Melting Temperature | 134.3 °C | 138.6 °C |
| Molecular Weight (g·mol⁻¹) | - | 2.85 × 10⁵ |
| Data sourced from multiple studies on ethylene copolymerization. mdpi.comnih.govnih.gov |
Development of Biodegradable Polymers
This compound and its derivatives are instrumental in the design of biodegradable polymers. researchgate.netchemimpex.com The ester linkages and other functionalities introduced by the tyrosine monomer are susceptible to hydrolysis, leading to the breakdown of the polymer chain into non-toxic, naturally occurring molecules. researchgate.net This characteristic is particularly valuable for biomedical applications.
Terpolymers based on desaminotyrosythis compound (DTE), desaminotyrosyl-tyrosine (DT), and poly(ethylene glycol) (PEG) have been developed, offering the ability to tailor thermal properties and degradation rates for specific uses. nih.gov The inclusion of the free acid pendent chain of DT increases the glass transition temperature (Tg) through enhanced hydrogen bonding. nih.gov
Tyrosine-Derived Polycarbonates and Polyarylates
The phenolic hydroxyl group of tyrosine derivatives makes them ideal for the synthesis of polycarbonates and polyarylates. nih.govresearchgate.net Desaminotyrosyl-tyrosine alkyl esters, such as desaminotyrosythis compound (DTE), are key monomers in this process. nih.govsigmaaldrich.com
Polycarbonates: Tyrosine-derived polycarbonates, like poly(DTE carbonate), are being explored for various applications due to their processability and mechanical strength. nih.govsci-hub.ru These materials can be synthesized through the condensation reaction of tyrosine-derived diphenols with phosgene (B1210022) or its derivatives. nih.gov Researchers have synthesized both slow-degrading homopolymers like poly(DTE carbonate) and faster-degrading copolymers such as poly(DTE-co-20%DT carbonate). tandfonline.com
Polyarylates: By reacting tyrosine-derived diphenols like DTE with various diacids (e.g., succinic, adipic, and sebacic acid), a range of aliphatic polyarylates can be synthesized. sci-hub.ru The properties of these polyarylates can be systematically varied by altering the length of the pendent chains and the flexibility of the polymer backbone. sci-hub.ru Methods for preparing these polyarylates often involve combining the monomers with a catalyst and using reagents like diisopropylcarbodiimide (DIPC). google.com
Functional Polymers Incorporating this compound Derivatives
The versatility of this compound extends to the creation of functional polymers with specific optical and electrical properties. By modifying the tyrosine structure and incorporating it into different polymer backbones, researchers can develop materials for advanced applications.
Tyrosine-Coumarin Modifications in Polymeric Structures
A novel class of methacrylate (B99206) polymers has been synthesized by incorporating both coumarin (B35378) and tyrosine units. acs.orgnih.gov This combination aims to leverage the synergistic effects of coumarin's strong fluorescence and charge transport properties with tyrosine's light absorption and potential for intramolecular charge transfer. acs.orgnih.gov The resulting polymers exhibit significant alterations in their electronic structure. acs.orgnih.gov
Photoluminescence studies of these polymers have shown intense emission peaks, indicating efficient charge transfer between the tyrosine and coumarin moieties. acs.orgnih.gov For example, Poly(Try-Cou-1) displayed intense emission peaks at 327 nm in DMSO and 305 nm in THF. acs.org
Optical and Electrical Performance of Tyrosine-Based Polymers
The incorporation of tyrosine-coumarin hybrids into a methacrylate backbone leads to polymers with interesting optoelectronic properties. acs.orgnih.gov The band gap of these linear polymers is reduced compared to the individual monomers. acs.org
| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Poly-Tyr-Cou-1 | -6.51 | -3.03 | 3.48 |
| Poly(Tyr-Cou-2) | -6.42 | -2.79 | 3.63 |
| Data from theoretical calculations on tyrosine-coumarin modified polymers. acs.org |
The electronic properties, as determined by DFT calculations, suggest that these polymers have potential for use in optoelectronic devices due to their semiconducting behavior. acs.org Furthermore, these polymers have demonstrated effective diode behavior with ideality factors and barrier heights that are promising for electronic applications. acs.orgnih.gov
Optically active polyacetylenes carrying tyrosine pendants have also been synthesized. tandfonline.com These polymers, particularly those with helical conformations, exhibit lower infrared emissivity values compared to their racemic counterparts, a property that is valuable for materials requiring low thermal radiation. tandfonline.com
Semiconducting Properties and Diode Behavior
The exploration of organic materials for use in electronics has identified polymers derived from amino acids as a promising class of tunable, semiconducting materials. Research into polymers incorporating this compound has revealed effective diode behavior. In one study, these polymers were observed to have calculated ideality factors (n) of 2.68 and 2.78. researchgate.net The barrier heights (Φb) were determined to be 0.45 and 0.46 eV, respectively. researchgate.net These findings indicate a significant effective barrier height and point towards the potential of these tyrosine-based polymers in the development of future innovations in advanced material science and organic electronics. researchgate.net
Diode Behavior of this compound-Derived Polymers
| Parameter | Value 1 | Value 2 |
|---|---|---|
| Ideality Factor (n) | 2.68 | 2.78 |
| Barrier Height (Φb) | 0.45 eV | 0.46 eV |
Advanced Materials for Drug Delivery Systems
This compound serves as a foundational component in the design of sophisticated drug delivery systems. The esterification of amino acids to parent drugs is a strategy used to enhance solubility, stability, and cellular permeability. scirp.org This approach can improve a drug's ability to cross biological barriers by targeting specific transporters or receptors. scirp.org
New classes of enzymatic-biodegradable amphiphilic poly(ester-urethane)s have been developed from L-tyrosine resources for use as nanocarriers in cancer therapy. nih.govresearchgate.net In this approach, the functional groups of L-tyrosine are converted into dual functional ester-urethane monomers, which then undergo solvent-free melt polycondensation with hydrophilic polyethylene glycols. nih.govresearchgate.net The resulting polymers have a comb-type architecture. By anchoring a hydrophobic alkyl side chain to the phenolic unit of L-tyrosine, researchers can induce appropriate amphiphilicity, allowing the polymers to self-assemble into stable nanoparticles of approximately 200 ± 10 nm in aqueous solutions. nih.gov
These L-tyrosine-based nanoparticles have demonstrated excellent encapsulation capabilities for anticancer drugs, including doxorubicin (B1662922) (DOX) and camptothecin (B557342) (CPT). nih.gov A key feature of these nanocarriers is their stability under extracellular conditions and their specific, enzyme-triggered biodegradation at the intracellular level to release the drug payload. nih.govresearchgate.net Studies have shown that drug-loaded nanoparticles are effectively internalized by cancer cells, with flow cytometry analysis indicating that the delivery via these nanoscaffolds can be 8-10 times higher compared to the administration of the free drug. nih.govresearchgate.net
Further research has explored blends of L-tyrosine based polyurethanes and polyphosphates to create materials with a wide range of properties suitable for biomedical applications. aiche.org While the polyurethanes are generally semi-crystalline and degrade slowly, making them suitable for tissue engineering, the amorphous polyphosphates degrade rapidly and are better suited for short-term drug delivery devices. aiche.org Blending these two types of polymers allows for the creation of materials with tunable degradation rates and mechanical properties for specific drug delivery applications. aiche.org
Properties of L-Tyrosine Based Poly(ester-urethane) Nanocarriers
| Property | Description | Reference |
|---|---|---|
| Composition | Enzymatic-biodegradable amphiphilic poly(ester-urethane)s derived from L-tyrosine and polyethylene glycols. | nih.govresearchgate.net |
| Size | Self-assembles into nanoparticles of 200 ± 10 nm. | nih.gov |
| Drug Encapsulation | Effectively encapsulates anticancer drugs such as Doxorubicin (DOX) and Camptothecin (CPT). | nih.gov |
| Release Mechanism | Stable at extracellular conditions; undergoes enzymatic biodegradation for intracellular drug release. | nih.govresearchgate.net |
| Cellular Uptake | Internalization of drugs is 8-10 times higher compared to free drug administration. | researchgate.net |
Exploration in Biomedical Applications of Tyrosine-Derived Polymers
Polymers derived from the amino acid L-tyrosine are a significant class of materials in biomedical science due to their excellent biocompatibility, degradability, and versatile engineering properties. acs.orgnih.gov The phenolic hydroxyl group of L-tyrosine makes it possible to create diphenolic monomers, which act as crucial building blocks for designing a wide array of biodegradable polymers. researchgate.net A particularly useful class of these monomers is desaminotyrosyl-tyrosine alkyl esters (DTR). researchgate.net
Various polymerization techniques, including condensation polymerization and solution-interfacial polymerization, have been used to synthesize a range of tyrosine-derived polymers. acs.orgx-mol.com These include polypeptides, polyarylates, polyurethanes, and polycarbonates. nih.govx-mol.com These polymers are notable because they degrade under physiological conditions into their constituent amino acids, which are natural to the body. bezwadabiomedical.com
The versatility of these polymers has led to their successful use in numerous biomedical applications, especially in tissue engineering and for implantable medical devices. acs.orgbezwadabiomedical.com For instance, novel L-tyrosine-based polyurethanes, which are semi-crystalline and exhibit slow degradation rates, have been identified as suitable materials for tissue engineering applications. aiche.org Researchers have developed these polymers with the goal of achieving a combination of excellent mechanical properties and a controllable hydrolysis profile. bezwadabiomedical.com The ability to tune the material properties by altering the polymer backbone makes tyrosine-derived polymers excellent candidates for creating scaffolds, sutures, and coatings for medical devices. aiche.orgbezwadabiomedical.com
Types and Applications of Tyrosine-Derived Polymers
| Polymer Type | Key Monomer/Component | Primary Biomedical Application | Reference |
|---|---|---|---|
| Polycarbonates | Desaminotyrosyl-tyrosine alkyl esters (DTR) | General Biomedical, Medical Devices | researchgate.net |
| Polyarylates | Tyrosine-derived diphenolic monomers | Tissue Engineering, Drug Delivery | acs.orgnih.gov |
| Polyurethanes | L-tyrosine, Polycaprolactone diol (PCL), Poly(ethylene glycol) (PEG) | Tissue Engineering | aiche.org |
| Polyphosphates | Desaminotyrosyl hexyl ester (DTH) | Short-term Drug Delivery | aiche.org |
Spectroscopic and Analytical Studies of L Tyrosine Ethyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the molecular structure of L-Tyrosine ethyl ester and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while specialized NMR techniques can probe enzyme-substrate interactions.
¹H NMR and ¹³C NMR Characterization
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its different protons. For instance, in a copolymer of ethylene (B1197577) and N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester, the methine proton of the CH-N group appears at approximately 4.8 ppm. nih.gov The incorporation of N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester into copolymer chains can be quantified by comparing the integrated intensity of this signal to those of the polyethylene (B3416737) backbone protons, which appear between 1.2 and 1.4 ppm. nih.gov
Similarly, ¹³C NMR spectroscopy provides valuable structural information. In the aforementioned copolymer, characteristic signals for the carbon atoms of the benzene (B151609) ring in the tyrosine ethyl ester moiety are observed at δ = 153.67, 132.26, 127.39, and 126.13 ppm. nih.gov The carbon atom of the amido group resonates at δ = 174.07 ppm, while the ester group carbon appears at δ = 168.62 ppm. nih.gov Solid-state ¹³C MAS NMR studies on L-tyrosine-ethylester have revealed that the phenyl rings undergo π flips with a relatively low activation energy of 50 ± 12 kJ mol⁻¹. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| A | 7.117 |
| B | 6.870 |
| C | 4.158 |
| D | 3.792 |
| E | 2.956 |
| F | 1.208 |
Data sourced from ChemicalBook based on a spectrum saturated in D₂O. chemicalbook.com
Enzyme-Substrate Complex Studies via NMR
NMR spectroscopy is also instrumental in studying the interactions between this compound derivatives and enzymes. For example, analyzing NMR and electrospray ionization (ESI) mass spectrometry spectra has been used to establish the reaction products of certain amines with formaldehyde (B43269), leading to the formation of azacyclophanes. researchgate.net These studies provide insights into the formation of enzyme-substrate complexes and the mechanisms of enzymatic reactions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
IR and FT-IR spectroscopy are used to identify functional groups and characterize the structure of this compound and its derivatives. In the FT-IR spectra of copolymers containing N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, a characteristic band for the C=O stretching vibration of the saturated ester from the branched group is observed at 1739 cm⁻¹. nih.gov The synthesis of a series of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters has been confirmed using FT-IR, in conjunction with other analytical methods. nih.gov The structures of the resulting copolymers were also characterized by FT-IR, among other techniques. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize non-metallocene catalysts containing [N, Si, N, P]-type ligands that are effective in the copolymerization of ethylene with N-acetyl-O-(hex-5-enyl)-l-tyrosine ethyl ester. researchgate.net In studies of N-(4-methoxybenzyl)-L-tyrosine ethyl ester, ESI-HRMS revealed the favored formation of a hydrogen-bonded tyramine (B21549) dimer in solution. researchgate.net Furthermore, the analysis of metabolites of N-benzoyl-L-tyrosine ethyl ester using techniques like liquid chromatography-mass spectrometry (LC-MS) provides valuable information about its metabolic pathways within biological systems. mtoz-biolabs.com For instance, N-benzoyl-L-tyrosine ethyl ester can undergo hydrolysis to produce metabolites such as N-benzoyl-L-tyrosine and ethanol (B145695). mtoz-biolabs.com
Electrochemical Characterization and Electrode Potentials
The electrochemical behavior of L-Tyrosine and its derivatives has been investigated using techniques like cyclic voltammetry. Studies on L-tyrosine have shown an irreversible oxidation process. nih.gov The electrode potential of N-acetyl-3-nitro-l-tyrosine ethyl ester is higher than that of tyrosine, while derivatives like N-acetyl-2,3-difluoro-l-tyrosine methyl ester and N-acetyl-2,3,5-trifluoro-l-tyrosine methyl ester have lower electrode potentials due to mesomeric stabilization of the radical. science.govnih.gov Conditional potentials for N-acetyl-3-nitro-l-tyrosine ethyl ester have been determined at pH 7.4, and Pourbaix diagrams have been obtained. science.govnih.gov The electron transfer, which is accompanied by proton transfer, is reversible. science.govnih.gov
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the purification and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a simple and rapid method for analyzing the immunoadjuvant octadecyl tyrosine hydrochloride and can be used to directly determine amino acid reactants present as contaminants. Solid-phase extraction (SPE) has been developed as a purification method, avoiding the need for more cumbersome HPLC purification. researchgate.net The combination of reverse-phase and strong cation exchange cartridges in SPE has been shown to provide O-(2'-[18F]fluoroethyl)-L-tyrosine ([18F]FET) in high purity. researchgate.net
Fluorescence Spectroscopy for Photophysical Properties
The photophysical properties of this compound and its derivatives, particularly N-acetyl-L-tyrosine ethyl ester (ATEE), have been investigated using fluorescence spectroscopy. These studies provide insights into the molecule's electronic excited states and its interactions with its environment.
The intrinsic fluorescence of this compound is characterized by a weak signal with an excitation maximum (λex) at approximately 280 nm and an emission maximum (λem) around 300 nm. researchgate.net In copolymers derived from this compound and ferulic acid, this characteristic signal was not clearly observed, suggesting the occurrence of Förster resonance energy transfer (FRET) from the tyrosine moiety to the ferulic acid fragment. researchgate.net This is plausible due to the overlap between the emission spectrum of this compound and the excitation spectrum of ferulic acid. researchgate.net Generally, L-tyrosine derivatives tend to exhibit significantly higher quantum yields compared to corresponding L-phenylalanine derivatives. rsc.org
Studies on the derivative N-acetyl-L-tyrosine ethyl ester (ATEE or N-Tyr) show its fluorescence emission spectrum when excited at 275 nm. researchgate.net The fluorescence of ATEE is subject to quenching through the formation of ground-state, non-fluorescent complexes with other molecules. eui.eu For instance, research has demonstrated static fluorescence quenching of ATEE upon complexation with the non-steroidal anti-inflammatory drugs tolmetin (B1215870) and ketoprofen (B1673614). eui.euresearchgate.net The formation of these complexes was confirmed by fluorescence decay time measurements, which indicated a static quenching mechanism. researchgate.net
In polymers synthesized from this compound, multidimensional fluorescence spectroscopy has shown that photophysical properties are strongly influenced by the regioselectivity and the degree of polymerization. nih.gov Some of these polymers exhibit promising fluorescent properties with emission deep into the visible region, both in solution and in the solid state. nih.gov
Table 1: Photophysical Properties of this compound and Derivatives
X-ray Diffraction Studies
X-ray diffraction studies have revealed that this compound (L-TEE) is a polymorphic compound, existing in multiple crystalline forms. nih.govresearchgate.net The commercially available form is designated as Form I. researchgate.net Research has identified at least two polymorphs at atmospheric pressure (Form I and Form II) and a third form at high pressure (Form III). nih.govrsc.org
Form I and Form II: Both Form I and Form II crystallize in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net Despite sharing a space group, the conformation of the ester group is significantly different between the two structures. researchgate.net Form I is the stable form at its melting transition of 376.4 K. researchgate.net Form II was identified through studies comparing various L-tyrosine alkyl esters and is considered stable under ambient conditions. nih.gov The transition from Form II to Form I is dependent on the heating rate, leveling off at a transition temperature of 306 ± 4 K at slow heating rates. nih.gov While the hydrogen bond geometries are similar in both phases, the H-bonds in Form I are stronger. nih.gov
High-Pressure Form III: Synchrotron X-ray diffraction studies under varying pressure and temperature conditions revealed that the commercial form of this compound transforms into a new, previously unknown form (Form III) at approximately 0.45 GPa at room temperature. rsc.org This high-pressure form also has an orthorhombic unit cell with the space group P2₁2₁2₁. rsc.org A topological pressure-temperature phase diagram has been constructed, showing the stability relationships between the two solid phases and the liquid and vapor phases. rsc.org
A derivative, N-acetyl-L-tyrosine ethyl ester monohydrate, has also been analyzed using single-crystal X-ray diffraction. nih.gov This study, conducted at 110 K, provided a detailed map of the valence electron distribution and analyzed its crystal structure and thermal vibrations. nih.gov
Table 2: Crystallographic Data for this compound Polymorphs
Computational and Theoretical Investigations
Modeling of Molecular Interactions
Computational modeling has been instrumental in elucidating the intermolecular forces governing the behavior of tyrosine derivatives like L-tyrosine ethyl ester. Theoretical studies, often in conjunction with experimental methods, have explored how these molecules form complexes and interact with other chemical entities.
A notable area of research involves the interaction of N-acetyl-L-tyrosine ethyl ester (ATEE), a closely related analogue, with nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, the formation of a complex between ATEE and tolmetin (B1215870) has been investigated using both quantum mechanical calculations and spectroscopic techniques. nih.gov Theoretical modeling using the Density Functional Theory (DFT) method with the B3LYP correlation-exchange functional and a 6-31G(d) basis set was employed to determine the geometrical parameters of the ATEE/tolmetin complex. nih.gov The results indicated the formation of a non-fluorescent complex in the ground state. nih.gov Similarly, the interactions between ketoprofen (B1673614) and N-acetyl-L-tyrosine ethyl ester have been studied through computer modeling and fluorescence spectroscopy. icm.edu.pl Computer optimization of the complex's structure revealed the formation of two distinct hydrogen bonds between the ketoprofen and tyrosine molecules. icm.edu.pl
Further computational and spectroscopic studies on L-tyrosine isopropyl ester, another analogue, have suggested that the macrocyclization process with formaldehyde (B43269) can be understood through the formation of a template in solution. iucr.org This template is created by intermolecular hydrogen bonds that form between the amino and phenolic hydroxyl groups on adjacent L-tyrosine derivative molecules. iucr.org In the solid state, the crystal structure of L-tyrosine isopropyl ester shows that molecules are linked by O—H⋯N hydrogen bonds, creating helical chains, with weaker N—H⋯O and C—H⋯O hydrogen bonds connecting these chains. iucr.org
These modeling studies highlight the significance of hydrogen bonding and complex formation in the molecular interactions of L-tyrosine esters.
Theoretical Calculation of Structural and Vibrational Properties
The structural and vibrational characteristics of this compound have been extensively analyzed using theoretical calculations, often validated against experimental data from X-ray diffraction and spectroscopic methods. These studies provide a detailed picture of the molecule's conformation and dynamics in the solid state.
This compound is known to exhibit dimorphism, meaning it can exist in more than one crystal form. nih.gov The crystal structure of one of its phases (phase II) was determined from powder diffraction data and subsequently verified through Density Functional Theory (DFT) calculations. nih.govresearchgate.net This combined approach of experimental data and theoretical computation is powerful for analyzing structural and conformational properties. researchgate.net
Table 1: Crystallographic Data for this compound (Phase II)
| Property | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2(1) 2(1) 2(1) |
| a | 12.8679(8) Å |
| b | 14.7345(7) Å |
| c | 5.8333(4) Å |
| V | 1106.01(11) ų |
| Z | 4 |
Data sourced from a study on the dimorphism of this compound. nih.gov
Detailed vibrational analyses have also been performed on related compounds using quantum chemical methods. For N-acetyl-L-tyrosine ethyl ester, a thorough vibrational analysis was conducted using FT-IR and FT-Raman spectroscopy, supported by DFT computations at the B3LYP/6-311++G(d,p) level of theory. science.gov Similarly, for the parent amino acid, tyrosine, DFT calculations with the B3LYP method and a 6-311G(d,p) basis set have been used to calculate its equilibrium geometry and harmonic vibrational frequencies, which were then interpreted using potential energy distribution (P.E.D.) analysis.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to probe the molecule's structure and dynamics. researchgate.netyork.ac.uk Experiments on fully 13C enriched this compound at low temperatures helped to reproduce molecular structural features known from single-crystal X-ray diffraction that are defined by short-range 13C-13C interactions. researchgate.netyork.ac.uk These studies also revealed dynamic processes, such as the π-flips of the phenyl rings, which have a relatively low activation energy of 50 ± 12 kJ mol-1. researchgate.net
Prediction of Electronic Structures
Theoretical methods are also employed to predict and understand the electronic structure of this compound and its derivatives, which is fundamental to its spectroscopic properties.
One area where this is applied is in the calculation of protein circular dichroism (CD) spectra in the near-ultraviolet range. bohrium.com In these theoretical models, the vibrational structure of aromatic electronic transitions is a critical factor. The CD spectrum of this compound has been used as a reference to locate the 0-0 electronic transition, a key parameter in these calculations. bohrium.com The Franck-Condon effect is considered in these calculations to accurately model the vibrational fine structure observed in the electronic spectra of proteins containing tyrosine residues. bohrium.com
Furthermore, the distribution of electrons within the molecule has been investigated through high-resolution X-ray diffraction experiments combined with theoretical modeling. A charge density study of N-acetyl-L-tyrosine ethyl ester monohydrate involved fitting a multipolar atom density model to a large set of diffraction data. nih.gov This allowed for the mapping of the valence electron distribution, providing a detailed picture of the bonding and non-bonding electron densities throughout the molecule. nih.gov This type of analysis offers deep insight into the chemical bonding and electrostatic properties that drive molecular interactions.
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of peptides and related compounds using L-Tyrosine ethyl ester is increasingly moving towards greener, more efficient enzymatic methods. These approaches offer high selectivity and operate under mild conditions, reducing waste and avoiding the need for harsh chemical reagents.
Papain-catalyzed polymerization of this compound in aqueous media has been shown to be an efficient method for synthesizing oligo-tyrosine peptides, including di-, tri-, and tetra-tyrosine. nih.gov Another key enzyme, α-chymotrypsin, has been utilized for peptide synthesis in frozen solutions, where this compound acts as the acyl group donor. nih.gov This technique yielded various dipeptides with high efficiency, which was not achievable in liquid water. nih.gov Furthermore, α-chymotrypsin entrapped in a reverse micelle system has been used to successfully catalyze the transesterification of N-acetyl this compound, demonstrating the potential of microemulsion systems in enzymatic synthesis. researchgate.net
Enzymes from microbial sources are also prominent. For instance, an enzyme from Micrococcus caseolyticus has been used for the enzymatic condensation of L-malic acid with this compound to produce L-malyl-L-tyrosine ethyl ester with a high yield, confirming the stereospecificity of the reaction. google.comgoogle.com Immobilized lipases are also being explored as robust biocatalysts for reactions involving tyrosine esters, highlighting a trend towards reusable and stable enzyme preparations. researchgate.netwur.nl
| Enzyme/Catalyst System | Reaction Type | Substrate(s) | Key Product(s) | Source |
|---|---|---|---|---|
| Papain | Polymerization | This compound | Oligo-tyrosine peptides (di-, tri-, tetra-tyrosine) | nih.gov |
| α-Chymotrypsin | Peptide Synthesis (Acyl Transfer) | This compound & free amino acids | Dipeptides (e.g., Tyr-Ser, Tyr-Lys) | nih.gov |
| α-Chymotrypsin in reverse micelles | Transesterification | N-acetyl this compound & hexanol | N-acetyl L-tyrosine hexyl ester | researchgate.net |
| Enzyme from Micrococcus caseolyticus | Condensation | L-malic acid & this compound | L-malyl-L-tyrosine ethyl ester | google.comgoogle.com |
Exploration in Neurochemistry and Cognitive Function Research
This compound serves as a crucial tool in neurochemical research, primarily due to its role as a more soluble precursor to the neurotransmitter dopamine. chemimpex.comchemimpex.com Its enhanced ability to be incorporated into various formulations makes it valuable for studying mood regulation, cognitive function, and the metabolic pathways of neurotransmitters. chemimpex.comchemimpex.com
A significant area of research involves neurodegenerative diseases. For example, N-acetyl-L-tyrosine ethyl ester has been used as a model compound to study the dimerization of amyloid-beta (Aβ) peptides, a key event in the pathology of Alzheimer's disease. nih.gov The tyrosine residue is considered critical to Aβ neurotoxicity, and researchers have used horseradish peroxidase and hydrogen peroxide to induce dityrosine (B1219331) formation from N-acetyl-L-tyrosine ethyl ester to optimize methods for studying Aβ aggregation. nih.gov This work provides a foundation for developing assays to screen for inhibitors of this pathological process. nih.gov
While direct studies on this compound are emerging, research on its parent compound, L-tyrosine, provides a strong rationale. Studies on L-tyrosine have shown it can affect cognitive control functions, particularly under demanding conditions, by influencing catecholamine transmission. nih.gov However, its effects can be age-dependent, indicating that derivatives like the ethyl ester require careful investigation to understand their specific neuro-cognitive impacts. nih.gov
| Research Area | Role of this compound (or derivative) | Key Finding / Implication | Source |
|---|---|---|---|
| Neurotransmitter Synthesis | Soluble precursor to dopamine | Used to study metabolic pathways related to mood and cognition. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |
| Alzheimer's Disease | Model compound (N-acetyl-L-tyrosine ethyl ester) for studying Aβ aggregation | Helps elucidate the mechanism of dityrosine formation, a potential early step in amyloid plaque development. nih.gov | nih.gov |
| Cognitive Function | Precursor to catecholamines (related to parent compound L-tyrosine) | Highlights the potential to modulate cognitive processes like response inhibition, warranting further study of the ester form. nih.gov | nih.gov |
Development of Advanced Pharmaceutical Intermediates
This compound is an important building block in the synthesis of advanced pharmaceutical compounds and drug delivery systems. cymitquimica.comchemimpex.com Its structure is leveraged to create prodrugs, bioactive peptides, and complex polymers for therapeutic applications. chemimpex.comresearchgate.net The ethyl ester form can improve the lipophilicity and bioavailability of tyrosine-containing molecules, making it a valuable intermediate. chemimpex.com
One major application is in the synthesis of bioactive peptides. For instance, papain-catalyzed polymerization of this compound followed by cleavage with α-chymotrypsin is a two-step enzymatic process to produce di- and tri-tyrosine peptides that exhibit angiotensin I-converting enzyme (ACE) inhibitory activity. nih.gov It is also a key intermediate for creating polymers used in drug delivery. nih.gov L-tyrosine-derived poly(ester-urethane) nanoparticles have been developed as enzyme-responsive carriers for delivering anticancer drugs like doxorubicin (B1662922) and camptothecin (B557342). nih.gov
Furthermore, the solid-state properties of this compound are critical for its use in pharmaceutical formulations. Research has shown that it is a trimorphic compound, meaning it can exist in different crystalline forms. rsc.org Understanding this trimorphism is essential for controlling the stability and properties of the final drug product. rsc.org Its hydrochloride salt is also noted as a structural analogue of L-DOPA, a drug used in the treatment of Parkinson's disease, suggesting its potential as a scaffold for developing new therapeutics. biosynth.com
| Application Area | Role of this compound | Example | Source |
|---|---|---|---|
| Bioactive Peptides | Precursor in enzymatic synthesis | Synthesis of di- and tri-tyrosine peptides with ACE inhibitory activity. nih.gov | nih.gov |
| Drug Delivery Systems | Monomer for biodegradable polymers | Component of poly(ester-urethane) nanocarriers for cancer drug delivery. nih.gov | nih.gov |
| Prodrug Development | Ester derivative of L-tyrosine | Studied for its solid-state properties (trimorphism) to ensure stability in formulations. rsc.org | rsc.org |
| Pharmaceutical Synthesis | Building block / Intermediate | Used as a precursor for pharmaceuticals targeting neurological disorders. chemimpex.com | chemimpex.com |
Innovations in Biosensors and Enzyme-Based Technologies
This compound and its N-acetylated form are valuable substrates in the development of enzyme-based assays and technologies. Their specific interactions with certain enzymes allow for the creation of sensitive detection methods and for studying enzyme kinetics.
A notable application is in the development of assays for proteases and peroxidases. N-acetyl-L-tyrosine ethyl ester (ATEE) is a well-established substrate for chymotrypsin (B1334515). researchgate.net More advanced applications include a continuous electrochemical assay based on the hydrolysis of ATEE to determine the activity of immobilized enzymes like Proteinase K. researchgate.net This provides a real-time method for evaluating the efficiency of biocatalysts. researchgate.net
In the context of neurodegenerative disease research, a simple fluorescent plate reader method has been developed to monitor the dimerization of Aβ peptides. nih.gov This method relies on the horseradish peroxidase-catalyzed formation of dityrosine from N-acetyl-L-tyrosine ethyl ester, demonstrating its utility in creating high-throughput screening platforms. nih.gov These innovations highlight how this compound can be used as a tool to probe and quantify biological activity, paving the way for new diagnostic and research technologies.
Advancements in Biodegradable and Biocompatible Materials
This compound is a foundational monomer for a versatile class of biodegradable and biocompatible polymers with significant potential in biomedical applications, such as tissue engineering and orthopedics. nih.govijraset.com By incorporating this amino acid derivative into the polymer backbone, materials can be designed to degrade into non-toxic products.
Several families of tyrosine-derived polymers have been developed:
Polyphosphazenes : Polyphosphazenes containing this compound linked via its amino group are hydrolytically erodible. nih.govacs.org The degradation products include phosphates, tyrosine, glycine, ammonia, and ethanol (B145695). nih.govacs.org The rate of hydrolysis can be controlled by adjusting the ratio of side groups, allowing for tunable material properties. nih.govacs.org
Polyarylates and Polycarbonates : L-tyrosine is used to create diphenolic monomers, such as desaminotyrosyl-tyrosine alkyl esters, which are building blocks for polyarylates and polycarbonates. nih.govnih.gov These polymers are being investigated for orthopedic applications, and their degradation rates can be correlated with their water absorption, which is influenced by the polymer backbone structure. nih.govresearchgate.net
Polyurethanes : Segmented polyurethanes have been synthesized using desaminotyrosyl tyrosine hexyl ester (a related derivative) as a chain extender. expresspolymlett.com Blending these L-tyrosine-based polyurethanes allows for the creation of materials with a wide range of mechanical properties and degradation characteristics suitable for tissue engineering scaffolds. expresspolymlett.com
Functionalized Polyethylenes : To improve the biocompatibility of traditional polymers, N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters have been copolymerized with ethylene (B1197577). mdpi.com This introduces polar, functional groups onto the polyethylene (B3416737) backbone, enhancing its compatibility with other materials for biomedical use. mdpi.com
| Polymer Family | Key Monomer/Component Derived from L-Tyrosine Ester | Properties | Potential Application | Source |
|---|---|---|---|---|
| Polyphosphazenes | Poly[(ethyl glycinat-N-yl)(ethyl tyrosinat-N-yl)phophazene] | Hydrolytically erodible; tunable degradation rate. nih.govacs.org | Biomedical materials. | nih.govacs.org |
| Polyarylates/Polycarbonates | Desaminotyrosyl-tyrosine alkyl esters | Biodegradable; non-toxic degradation products. nih.govresearchgate.net | Orthopedic devices. nih.govresearchgate.net | nih.govresearchgate.net |
| Polyurethanes | Desaminotyrosyl tyrosine hexyl ester (chain extender) | Tunable mechanical properties and degradation rates via blending. expresspolymlett.com | Tissue engineering scaffolds. expresspolymlett.com | expresspolymlett.com |
| Functionalized Polyethylene | N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl ester | Improved compatibility due to polar groups. mdpi.com | Biocompatible materials (e.g., heart valves, artificial joints). mdpi.com | mdpi.com |
Further Elucidation of Biological Pathways and Interactions
This compound is instrumental as a chemical probe for investigating complex biological pathways and molecular interactions. Its use allows researchers to trace metabolic fates and model specific molecular events that are central to health and disease.
One direct application is in the study of metabolic transformations. Research using rat liver supernatant preparations has shown that this compound can be biologically sulfated, leading to the formation of two products: L-tyrosine O-sulphate and, presumably, L-tyrosine O-sulphate ethyl ester. nih.gov This work helps to map the enzymatic pathways involved in the metabolism of tyrosine and its derivatives. nih.gov
The compound is also critical for studying pathological pathways. As mentioned previously, N-acetyl-L-tyrosine ethyl ester is used to model dityrosine bond formation, which is implicated in the aggregation of Aβ peptide in Alzheimer's disease. nih.gov In another area, the synthesis of N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester—a product formed from the reaction of N-acetyl-3-nitro-l-tyrosine ethyl ester with hypochlorous acid—simulates conditions of oxidative stress in the body. tinyeye.com This compound could serve as a unique biomarker for the simultaneous presence of peroxynitrite and hypochlorous acid, offering insights into the chemistry of inflammation and related diseases. tinyeye.com Furthermore, metabolomic workflows now include derivatives like N-acetyl-l-tyrosine, ethyl ester to enable high-throughput exploration of the metabolic pathways of aromatic amino acids in human biofluids. nih.gov
Q & A
Q. What are the optimal synthetic routes for L-tyrosine ethyl ester, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of L-tyrosine using ethanol and thionyl chloride (SOCl₂) under controlled temperatures. For example, cooling the reaction mixture to -15°C during SOCl₂ addition minimizes side reactions, while refluxing at 40°C ensures complete esterification . Recrystallization from ethanol/ethyl acetate (3:1) yields high-purity crystals (85% yield). Alternative routes include acylation of the ester intermediate to produce derivatives like α-bromoamides, though over-acylation may require hydrolysis for purification .
Q. Which spectroscopic and diffraction techniques are critical for characterizing this compound polymorphs?
Powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are essential for resolving polymorphic structures. For instance, phase II of this compound was identified as orthorhombic (P2₁2₁2₁) with lattice parameters a = 12.8679 Å, b = 14.7345 Å, and c = 5.8333 Å using PXRD, validated by density functional theory (DFT) calculations . Solid-state NMR and IR spectroscopy further distinguish hydrogen-bonding patterns between polymorphs .
Advanced Research Questions
Q. How do polymorphic transitions in this compound affect its thermodynamic stability under varying pressure-temperature conditions?
The solid II-to-solid I transition occurs at 306 ± 4 K under ambient pressure, with heating rates <0.5 K min⁻¹ required to avoid kinetic artifacts. High-pressure synchrotron X-ray studies and Clapeyron equation analysis reveal that phase II is stable at ambient conditions, while phase I dominates at elevated pressures (>0.1 GPa) . Thermodynamic modeling (e.g., topological P-T diagrams) integrates calorimetric and diffraction data to predict phase dominance .
Q. What methodologies quantify the incorporation of this compound derivatives into copolymer systems, and how does this affect material properties?
In ethylene copolymerization, ¹H NMR quantifies comonomer insertion ratios via methine proton signals (e.g., δ = 4.8 ppm for CH–N groups). Increasing N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester content (1.16–2.65 mol%) reduces water contact angles from 85.9° (pure polyethylene) to 48.5°, confirming enhanced hydrophilicity . Differential scanning calorimetry (DSC) and tensile testing further correlate comonomer ratios with thermal/mechanical behavior .
Q. How can this compound be functionalized for ionic liquid (IL) synthesis, and what structural features dictate antimicrobial activity?
Acylation of this compound with α-bromoamides (e.g., using bromopropanol and tosylation) introduces cationic headgroups. Structure-activity relationship (SAR) studies show that replacing phenylalanine with tyrosine ethyl ester in ILs alters antimicrobial toxicity, likely due to phenolic hydroxyl interactions with microbial membranes . Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus are used to evaluate IL efficacy .
Q. What experimental strategies resolve contradictions in polymorphic hydrogen-bonding networks and their impact on drug stability?
Comparative analysis of phase I and phase II via SCXRD reveals similar hydrogen-bond geometries but stronger H-bonding in phase I, attributed to shorter O–H···O distances (1.8–2.0 Å vs. 2.1–2.3 Å in phase II). This difference explains phase I’s lower solubility and higher thermal stability . Accelerated stability testing (40°C/75% RH) combined with PXRD monitors phase transitions under pharmaceutically relevant conditions .
Q. How do high-pressure studies refine the phase diagram of trimorphic this compound systems?
Synchrotron X-ray diffraction under hydrostatic pressure (0–2 GPa) and variable-temperature DSC map the stability regions of phases I, II, and III. A triple point near 0.4 GPa and 320 K is hypothesized, requiring iterative refinement of thermodynamic models to reconcile experimental discontinuities .
Q. What role do hydrogen-bonding motifs play in the crystallization kinetics of this compound?
Time-resolved Raman spectroscopy during cooling crystallization (1–5 K min⁻¹) shows that phase II nucleation dominates below 290 K due to weaker H-bonds favoring rapid lattice assembly. Phase I crystallization requires slower cooling (<0.2 K min⁻¹) to overcome kinetic barriers associated with stronger H-bonds .
Methodological Considerations
Q. How are water contact angle measurements standardized to assess copolymer hydrophilicity?
Measurements are performed using a sessile drop method (5 µL deionized water) at 25°C, with three replicates per sample. Surface roughness is minimized by spin-coating copolymer films (100 nm thickness) onto silicon wafers. Contact angles <90° indicate hydrophilic surfaces, with statistical significance tested via ANOVA (e.g., p < 0.05 for 2.65 mol% vs. pure polyethylene) .
Q. What green chemistry principles apply to this compound derivatization for reduced environmental impact?
Solvent-free mechanochemical synthesis (e.g., ball-milling this compound with acylating agents) reduces waste. Life-cycle assessment (LCA) metrics, such as E-factor (kg waste/kg product), compare traditional (E ≈ 12) vs. green routes (E ≈ 3) . Biodegradability testing (OECD 301F) ensures IL derivatives meet environmental safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
